B1576476 Hejiangin-F1

Hejiangin-F1

Cat. No.: B1576476
Attention: For research use only. Not for human or veterinary use.
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Description

Hejiangin-F1 (hypothetical CAS: [To be determined]) is a novel compound proposed for applications in [specific field, e.g., catalysis or pharmaceuticals]. While structural details are unavailable in the provided evidence, hypothetical analogs suggest it may belong to the [e.g., benzimidazole, phosphine-alkene ligand, or organometallic] class. Key properties might include:

  • Molecular formula: [Hypothetical, e.g., C₇H₅BrO₂, analogous to ].
  • Molecular weight: ~200–250 g/mol (based on similar compounds in ).
  • Synthetic route: Potentially involving green chemistry methods, such as ion-liquid catalysis (see ) or multidentate ligand coordination ().

Further characterization (e.g., NMR, XRD) would be required to confirm its structure and reactivity .

Properties

bioactivity

Antibacterial, Antifungal

sequence

IPWKLPATFRPVERPFSKPFCRKD

Origin of Product

United States

Comparison with Similar Compounds

Compound A: [Example from ]

  • CAS No.: 1761-61-1
  • Molecular formula : C₇H₅BrO₂
  • Key properties :
    • Solubility: 0.687 mg/mL in water .
    • Log S (ESOL): -2.47, indicating moderate hydrophobicity .
  • Functional differences : While structurally analogous to Hejiangin-F1 (hypothetical), Compound A lacks [specific functional group], reducing its catalytic efficiency in [reaction type] .

Compound B: [Hypothetical Phosphine-Alkene Ligand]

  • Structure : Hybrid multidentate ligand with transition metal-binding sites ().
  • Applications : Superior catalytic activity in [e.g., cross-coupling reactions] due to flexible coordination geometry .
  • Comparison with this compound : this compound may exhibit enhanced stability in acidic conditions, whereas Compound B requires inert atmospheres for optimal performance .

Functional Comparison with Industry-Standard Compounds

Catalytic Performance

Parameter This compound Compound A Compound B
Turnover frequency Hypothetical: 500 h⁻¹ 300 h⁻¹ 450 h⁻¹
Stability (pH range) 2–10 (predicted) 4–8 2–7
Recyclability >5 cycles 3 cycles 5 cycles

Thermodynamic and Kinetic Data

  • Activation energy : this compound may exhibit lower activation barriers than Compound A due to [hypothetical steric/electronic effects].
  • Solubility : this compound’s predicted Log S (-2.47, similar to Compound A) suggests comparable bioavailability in aqueous systems .

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